1-Boc-Oxindole-5-boronic acid, pinacol ester
Overview
Description
1-Boc-Oxindole-5-boronic acid, pinacol ester is a boronic acid ester derivative that is used in various fields of research and industry owing to its unique physical and chemical properties. It is used as a disinfector and tanning agent .
Molecular Structure Analysis
The empirical formula of this compound is C19H26BNO4 . Its molecular weight is 343.23 g/mol . The structure includes a boronic acid ester group, which is a key functional group in this compound .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is soluble in dichloromethane, ethyl acetate, and methanol . It should be stored away from strong oxidizing agents and in cool, dry conditions in well-sealed containers .
Scientific Research Applications
Catalytic Protodeboronation
This compound is used in the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation . This allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Suzuki–Miyaura Coupling
The compound is a key reagent in the Suzuki–Miyaura coupling . This is a widely applied transition metal catalyzed carbon–carbon bond forming reaction. The boron reagent in this compound is stable, readily prepared, and generally environmentally benign .
Disinfection
The compound is used as a disinfectant . However, the specific applications and effectiveness of this use are not detailed in the sources.
Tanning Agent
It is also used as a tanning agent . The specifics of this application are not detailed in the sources.
Preparation of Enzymatic Inhibitors
Although not directly mentioned for the compound , similar boronic acid pinacol esters have been used in the preparation of several enzymatic inhibitors .
Preparation of Receptor Ligands
Similar to the above, boronic acid pinacol esters have been used in the preparation of receptor ligands .
Safety and Hazards
This compound may cause long-lasting harmful effects to aquatic life . It should be handled with care to avoid release to the environment . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound . In case of contact, wash off with soap and plenty of water .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound is a boronic ester, which is a key building block in organic synthesis . It is used in the Suzuki-Miyaura cross-coupling reaction, an important reaction in organic chemistry with applications in polymer science and in the fine chemicals and pharmaceutical industries . The boron moiety in the compound can be converted into a broad range of functional groups .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction, which is a type of palladium-catalyzed cross-coupling reaction . This reaction is used to synthesize carbon-carbon bonds, a fundamental step in the synthesis of many organic compounds .
Pharmacokinetics
It’s important to note that the stability of boronic esters like this compound can pose challenges in terms of bioavailability .
Result of Action
The result of the compound’s action is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This is a crucial step in the synthesis of many organic compounds, including pharmaceuticals and polymers .
Action Environment
The compound is usually stable under normal conditions . The ph strongly influences the rate of the reaction, which is considerably accelerated at physiological ph . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
properties
IUPAC Name |
tert-butyl 2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-indole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BNO5/c1-17(2,3)24-16(23)21-14-9-8-13(10-12(14)11-15(21)22)20-25-18(4,5)19(6,7)26-20/h8-10H,11H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBKTUPAYDCBHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)C3)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501105101 | |
Record name | 1H-Indole-1-carboxylic acid, 2,3-dihydro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501105101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2096332-45-3 | |
Record name | 1H-Indole-1-carboxylic acid, 2,3-dihydro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096332-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-1-carboxylic acid, 2,3-dihydro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501105101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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